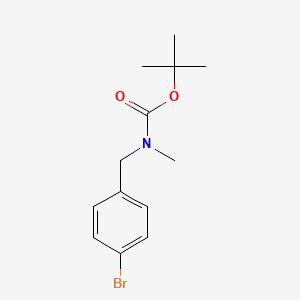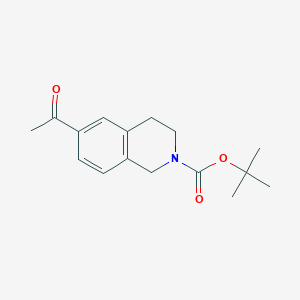
(4,4-Dimetoxi-ciclohexil)metanol
Descripción general
Descripción
(4,4-Dimethoxycyclohexyl)methanol is an organic compound with the molecular formula C9H18O3. It features a cyclohexane ring substituted with two methoxy groups and a hydroxymethyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
(4,4-Dimethoxycyclohexyl)methanol is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethoxycyclohexyl)methanol typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the dimethoxy derivative. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield (4,4-Dimethoxycyclohexyl)methanol .
Industrial Production Methods: Industrial production methods for (4,4-Dimethoxycyclohexyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: (4,4-Dimethoxycyclohexyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of methoxy groups.
Major Products:
Oxidation: Formation of (4,4-Dimethoxycyclohexyl)carboxylic acid.
Reduction: Formation of (4,4-Dimethoxycyclohexanol).
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethoxycyclohexyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methoxy groups may also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior .
Comparación Con Compuestos Similares
Cyclohexanol: Similar in structure but lacks the methoxy groups.
Cyclohexanone: The ketone analog of (4,4-Dimethoxycyclohexyl)methanol.
Methoxycyclohexane: Contains methoxy groups but lacks the hydroxymethyl group.
Uniqueness: (4,4-Dimethoxycyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
(4,4-dimethoxycyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYBMNWJONODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731325 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758716-89-1 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



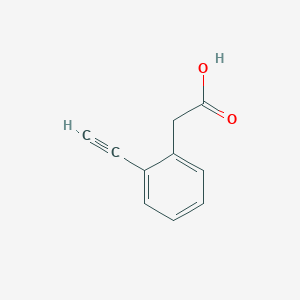
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)

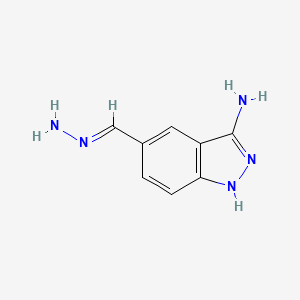
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
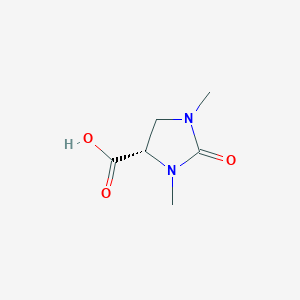

![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)



